molecular formula C23H30N4O2 B2753071 N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898432-27-4

N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2753071
CAS No.: 898432-27-4
M. Wt: 394.519
InChI Key: UUGWJJDOJIMMCM-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a complex N2 substituent comprising a 4-methylpiperazine ring and a p-tolyl (para-methylphenyl) moiety. The oxalamide backbone (N1-C(=O)-C(=O)-N2) is central to its structure, enabling hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name

N-benzyl-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-18-8-10-20(11-9-18)21(27-14-12-26(2)13-15-27)17-25-23(29)22(28)24-16-19-6-4-3-5-7-19/h3-11,21H,12-17H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGWJJDOJIMMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

    Introduction of the benzyl group: This step may involve the use of benzyl chloride in the presence of a base to form the benzylated intermediate.

    Addition of the p-tolyl group: This can be done through a Friedel-Crafts alkylation reaction using p-tolyl chloride.

    Incorporation of the methylpiperazine moiety: This step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can convert the oxalamide group into simpler amines.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The target compound shares its oxalamide core with several flavoring agents evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). Key structural analogs include:

Compound Name N1 Substituent N2 Substituent Key Features References
Target Compound Benzyl 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl Piperazine ring enhances solubility; p-tolyl may influence lipophilicity
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy groups improve metabolic stability; pyridine enhances receptor binding (hTAS1R1/hTAS1R3)
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Methyl and methoxy groups modulate metabolism; pyridine critical for umami activity
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Increased methoxy substitution alters pharmacokinetics

Key Structural Differences :

  • The target compound substitutes the pyridine ring (common in analogs) with a 4-methylpiperazine group , which may enhance water solubility and alter receptor-binding kinetics.

Metabolic and Toxicological Profiles

Structurally related oxalamides are metabolized via hydrolysis of the oxalamide bond and oxidative modifications of aromatic/heterocyclic substituents. Key findings from regulatory evaluations include:

  • NOEL (No Observed Effect Level): 100 mg/kg body weight/day for S336 and its analogs, based on 93-day rat studies .
  • Margin of Safety : Exceeds 500 million for analogs like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, due to low estimated human exposure (0.0002 μg/kg bw/day) .

Implications for the Target Compound :

  • The piperazine moiety may introduce novel metabolic pathways (e.g., N-demethylation or ring oxidation), necessitating specific toxicological studies.

Functional and Receptor-Binding Comparisons

Oxalamide umami agonists like S336 activate the hTAS1R1/hTAS1R3 heterodimer, a key umami taste receptor. The pyridine ring in analogs is critical for receptor interaction, while the piperazine group in the target compound may shift binding affinity or efficacy.

  • food additives) .
  • Solubility: The 4-methylpiperazine group likely improves aqueous solubility compared to pyridine-containing analogs, which could enhance bioavailability in non-food applications .

Biological Activity

N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzyl group and a piperazine derivative, which are known for their diverse biological activities. The molecular formula is C20H28N4O2C_{20}H_{28}N_4O_2 with a molecular weight of approximately 356.47 g/mol.

Property Value
Molecular FormulaC20H28N4O2C_{20}H_{28}N_4O_2
Molecular Weight356.47 g/mol
CAS Number1001288-58-9

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The following steps are commonly utilized:

  • Formation of the Piperazine Derivative : Reaction of 4-methylpiperazine with a halogenated tolyl compound under basic conditions.
  • Coupling with Oxalamide : The intermediate is then coupled with an oxalamide derivative using coupling agents like EDCI and bases such as triethylamine.

Pharmacological Potential

Research indicates that compounds containing piperazine and oxalamide moieties often exhibit significant pharmacological properties, particularly as serotonin receptor modulators. These interactions may have implications in treating various neurological disorders and cancers.

Key Findings :

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits activity against specific cancer cell lines, influencing pathways related to apoptosis and cell proliferation.
  • Serotonin Receptor Modulation : Compounds with similar structures are frequently investigated for their roles in modulating serotonin receptors, which are crucial in the treatment of mood disorders.

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlights how modifications in the chemical structure can significantly influence the biological activity of compounds. For instance, replacing functional groups or altering the side chains can lead to enhanced potency or selectivity against specific biological targets.

Modification Effect on Activity
Replacement of benzyl with other aryl groupsIncreased receptor affinity
Alteration of piperazine substituentsEnhanced anticancer properties

Case Studies

Several studies have documented the biological effects of similar compounds:

  • In Vitro Studies : A study demonstrated that similar oxalamide derivatives exhibited significant cytotoxicity against ovarian and cervical cancer cell lines, suggesting potential therapeutic applications .
  • Mechanistic Insights : Research has shown that compounds with piperazine structures can modulate calcium sensing receptors (CaSR), leading to altered intracellular signaling pathways that may contribute to their anticancer effects .
  • Comparative Analysis : A comparative analysis with other oxalamides indicated that structural variations significantly affect their biological profiles, emphasizing the importance of SAR in drug development.

Q & A

Q. Table 1: Common Reagents for Oxalamide Synthesis

Reaction StepReagents/ConditionsYield RangeKey References
Intermediate CouplingDCC, HOBt, DMF, 0°C → RT65-75%
Piperazine Alkylation4-methylpiperazine, K₂CO₃, DCM, reflux80-90%
Final PurificationPreparative HPLC (C18 column, MeCN/H₂O)>95% purity

Q. Table 2: Biological Targets and Assays

Target ClassAssay TypeExample TargetsReference
GPCRsRadioligand bindingDopamine D4, 5-HT1A
KinasesFluorescence polarizationMAPK, PI3K
Metabolic EnzymesMicrosome stabilityCYP3A4, CYP2D6

Key Challenges and Solutions

  • Low solubility : Use DMSO for in vitro assays; prodrug strategies (e.g., esterification) for in vivo studies .
  • Off-target effects : Employ CRISPR-edited cell lines to isolate target-specific responses .

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